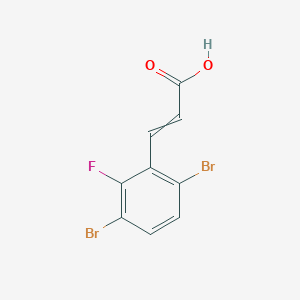
3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H5Br2FO2 and a molecular weight of 323.94 g/mol It is a derivative of cinnamic acid, characterized by the presence of bromine and fluorine atoms on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method is the dibromination of alkenes using reagents like DMSO and oxalyl bromide, which provides dibromides in excellent yields . The fluorination step can be achieved using reagents such as Selectfluor or potassium bifluoride (KHF2) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnamic acid derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid has several scientific research applications, including:
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and reduced side effects.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid exerts its effects depends on the specific reactions it undergoes. In coupling reactions, for example, the compound participates in the formation of carbon-carbon bonds through the oxidative addition and transmetalation steps facilitated by palladium catalysts . The molecular targets and pathways involved vary based on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromo-2-fluorobenzaldehyde: Another derivative of cinnamic acid with similar bromine and fluorine substitutions.
3,6-Dibromo-4,5-difluorobenzene-1,2-diamine: A related compound used in the synthesis of quinoxaline derivatives.
Uniqueness
3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications, particularly in the formation of complex organic molecules through coupling reactions .
Properties
CAS No. |
1807322-51-5 |
|---|---|
Molecular Formula |
C9H5Br2FO2 |
Molecular Weight |
323.94 g/mol |
IUPAC Name |
3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h1-4H,(H,13,14) |
InChI Key |
DVXRPAMWMKUUCV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1Br)C=CC(=O)O)F)Br |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C=CC(=O)O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


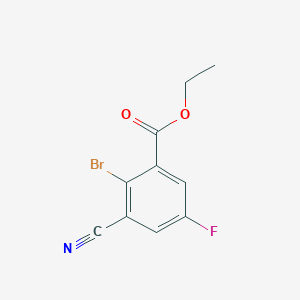


![3-Bromo-1-methyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1413584.png)

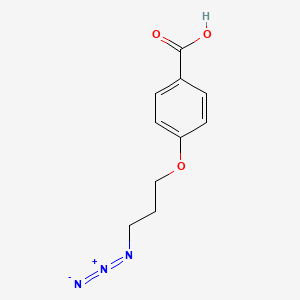

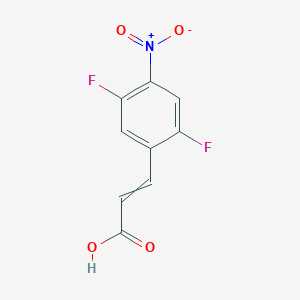
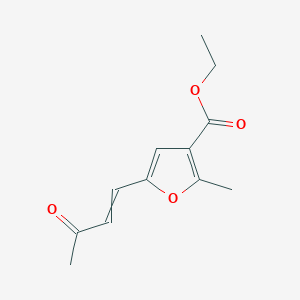

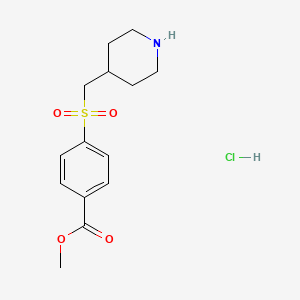

![Diethyl (1R,2S,3R,4S)-4-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)cyclohexane-1,2-dicarboxylate](/img/structure/B1413600.png)

